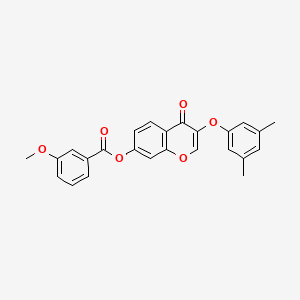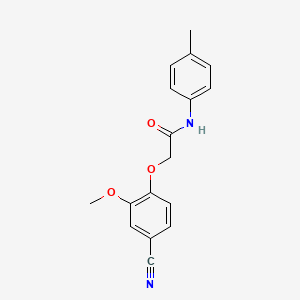
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, commonly known as DMOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMOB belongs to the class of coumarin compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of DMOB is not fully understood. However, several studies have suggested that DMOB exerts its biological activities by modulating various signaling pathways in cells. DMOB has been found to inhibit the activity of enzymes that are involved in the proliferation of cancer cells. DMOB has also been reported to activate the antioxidant defense system in cells, which helps in reducing oxidative stress.
Biochemical and Physiological Effects:
DMOB has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that DMOB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMOB has also been found to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMOB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMOB is also soluble in various solvents, which makes it easy to prepare solutions of different concentrations. However, DMOB has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. The synthesis of DMOB requires specialized equipment and expertise, which can make it difficult for researchers who do not have access to such facilities.
Zukünftige Richtungen
There are several future directions for the research on DMOB. One of the major areas of research is the development of DMOB-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the potential of DMOB in the field of agriculture, where it can be used to control the growth of weeds and enhance crop productivity. In environmental science, DMOB can be used for the removal of heavy metals from wastewater, and researchers are exploring its potential for other environmental applications.
Conclusion:
In conclusion, DMOB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMOB exhibits diverse biological activities, including anticancer, anti-inflammatory, and herbicidal properties. The synthesis of DMOB requires specialized equipment and expertise, but it has several advantages for lab experiments. The research on DMOB is still in its early stages, and there are several future directions for its investigation.
Synthesemethoden
The synthesis of DMOB involves the reaction between 3-(3,5-dimethylphenoxy)-4-hydroxybenzaldehyde and 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the pure form of DMOB. The synthesis of DMOB has been optimized by several researchers to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
DMOB has been extensively studied for its potential applications in various scientific fields. In medicine, DMOB has been found to exhibit anticancer properties by inhibiting the proliferation of cancer cells. Several studies have also reported the anti-inflammatory and antioxidant properties of DMOB, which makes it a promising candidate for the treatment of various diseases.
In agriculture, DMOB has been found to have herbicidal properties, which can be used to control the growth of weeds. DMOB has also been reported to enhance the growth of crops by increasing the uptake of nutrients and water.
In environmental science, DMOB has been investigated for its potential use in wastewater treatment. DMOB has been found to be effective in removing heavy metals from wastewater, which can help in reducing the environmental pollution caused by industrial effluents.
Eigenschaften
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-9-16(2)11-20(10-15)30-23-14-29-22-13-19(7-8-21(22)24(23)26)31-25(27)17-5-4-6-18(12-17)28-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDMZFGYNJWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![1-(4-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5068258.png)
![N-[2-(4-chlorophenyl)-1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5068263.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5068265.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-4-methoxybenzamide](/img/structure/B5068270.png)

![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)
![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)
![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)
![(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide](/img/structure/B5068338.png)
![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)
